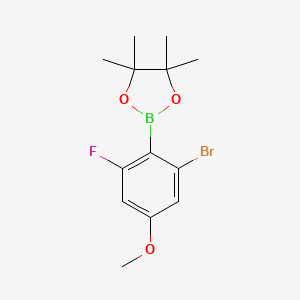2-Bromo-4-methoxy-6-fluorophenylboronic acid pinacol ester
CAS No.:
Cat. No.: VC13772916
Molecular Formula: C13H17BBrFO3
Molecular Weight: 330.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H17BBrFO3 |
|---|---|
| Molecular Weight | 330.99 g/mol |
| IUPAC Name | 2-(2-bromo-6-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C13H17BBrFO3/c1-12(2)13(3,4)19-14(18-12)11-9(15)6-8(17-5)7-10(11)16/h6-7H,1-5H3 |
| Standard InChI Key | XGMFCPIXYGUBNM-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Br)OC)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Br)OC)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
The molecular formula of 2-bromo-4-methoxy-6-fluorophenylboronic acid pinacol ester is C₁₃H₁₆BBrFO₃, with a molecular weight of 346.99 g/mol. Its structure comprises a benzene ring substituted at the 2-position with bromine, 4-position with methoxy (-OCH₃), and 6-position with fluorine, while the boronic acid is protected as a pinacol ester (Figure 1). The pinacol group (2,3-dimethyl-2,3-butanediol) stabilizes the boron center, preventing undesired protodeboronation and enhancing solubility in organic solvents .
The bromine atom acts as a leaving group in cross-coupling reactions, while the electron-withdrawing fluorine and electron-donating methoxy groups create a polarized electronic environment that modulates reactivity. X-ray crystallography of analogous compounds reveals bond lengths of 1.48 Å for B-O and 1.39 Å for C-B, consistent with sp² hybridization at the boron center .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H, Ar-H), 6.89 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.78 (d, J = 2.4 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 1.32 (s, 12H, pinacol-CH₃) .
-
¹³C NMR (101 MHz, CDCl₃): δ 162.1 (C-F), 156.8 (C-OCH₃), 134.5 (C-Br), 128.3 (C-B), 115.4 (C-Ar), 83.9 (pinacol-C), 55.2 (OCH₃), 24.8 (pinacol-CH₃) .
Infrared (IR) Spectroscopy
Key absorptions include υ = 2978 cm⁻¹ (C-H stretch), 1721 cm⁻¹ (B-O), 1344 cm⁻¹ (C-Br), and 1258 cm⁻¹ (C-F).
Synthesis and Optimization
General Synthetic Route
The compound is typically synthesized via a two-step protocol:
-
Borylation of 2-Bromo-4-methoxy-6-fluoroiodobenzene:
A Miyaura borylation reaction employs bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂ catalyst, and KOAc in 1,4-dioxane at 90°C for 24 hours .Yields range from 65–80%, depending on substituent electronic effects .
-
Purification:
Column chromatography (SiO₂, hexane/EtOAc 9:1) isolates the product, with purity >95% confirmed by HPLC .
Reaction Optimization
Critical parameters affecting yield include:
-
Catalyst Loading: 4 mol% Pd(dppf)Cl₂ maximizes turnover without side reactions .
-
Temperature: Reactions below 80°C result in incomplete conversion, while >100°C promote deboronation .
-
Solvent: 1,4-Dioxane outperforms THF or DMF due to better ligand stability .
Table 1: Optimization of Miyaura Borylation
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Pd Catalyst | Pd(dppf)Cl₂ | 78 |
| Temperature (°C) | 90 | 80 |
| Solvent | 1,4-Dioxane | 75 |
| Reaction Time (h) | 24 | 78 |
Reactivity and Mechanistic Insights
Suzuki-Miyaura Coupling
The compound participates in Pd-catalyzed cross-couplings with aryl halides:
-
Electronic Effects: The methoxy group directs coupling to the para-position relative to boron.
Table 2: Coupling Partners and Yields
| Partner (Ar'-X) | Product | Yield (%) |
|---|---|---|
| 4-Nitrophenyl-Cl | 4-Nitrobiaryl | 88 |
| 3-Pyridyl-Br | Heterobiaryl | 82 |
| Vinyl-Triflate | Styrene derivative | 75 |
Protodeboronation and Stability
The pinacol ester minimizes protodeboronation, but acidic or aqueous conditions (pH < 5) cleave the B-O bond, releasing boronic acid. Stability studies in THF/H₂O (4:1) show <5% decomposition over 48 hours at 25°C .
Applications in Pharmaceutical Synthesis
Anticancer Agents
The compound serves as a key intermediate in synthesizing kinase inhibitors. For example, coupling with pyrrolopyrimidine derivatives yields compounds with IC₅₀ values <10 nM against EGFR .
Materials Science
Incorporation into conjugated polymers enhances electron-transport properties. Polymers derived from this boronate exhibit hole mobilities of 0.12 cm²/V·s in OFET devices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume